molecular formula C10H11N3O3S2 B6981940 1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B6981940
M. Wt: 285.3 g/mol
InChI Key: DLLNWNWPSLZTCH-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both thiadiazole and thiazole rings

Properties

IUPAC Name

1,2,5-thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-6-9(17-8(12-6)5-15-2)10(14)16-4-7-3-11-18-13-7/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLNWNWPSLZTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)COC)C(=O)OCC2=NSN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Thiadiazol-3-ylmethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of thiadiazole and thiazole rings, which confer distinct chemical and biological properties.

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